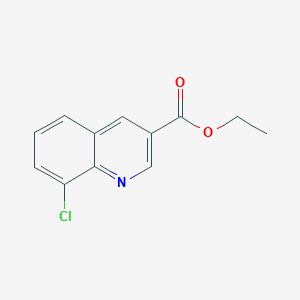

Ethyl 8-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 8-chloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTDXHDHWDZBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739302 | |

| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-19-7 | |

| Record name | Ethyl 8-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Ethyl 8-chloroquinoline-3-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 8-chloroquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the Gould-Jacobs reaction, a robust and widely adopted methodology for quinoline synthesis. This document elucidates the underlying reaction mechanism, provides detailed experimental protocols, and discusses critical process parameters and optimization strategies. The narrative is grounded in established chemical principles, supported by authoritative references, and designed to equip researchers, chemists, and drug development professionals with the practical knowledge required for the successful synthesis and manipulation of this important chemical entity.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, planar structure and unique electronic properties enable it to interact with a diverse array of biological targets, making it a cornerstone in drug discovery.[2] Ethyl 8-chloroquinoline-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential antimalarial, antibacterial, and anticancer agents.[3][4] The strategic placement of the chloro- and ethyl carboxylate- moieties at the C8 and C3 positions, respectively, provides orthogonal handles for further chemical elaboration.

This guide focuses on the practical synthesis of this target molecule, with a primary emphasis on the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core structure.[5][6]

The Gould-Jacobs Reaction: A Reliable Pathway to Quinolines

The Gould-Jacobs reaction is a powerful synthetic sequence for preparing 4-hydroxyquinoline derivatives from anilines and malonic acid derivatives.[5][6][7] The overall transformation for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, the precursor to the target compound, involves two key stages:

-

Condensation: Reaction of a substituted aniline (2-chloroaniline) with diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: High-temperature intramolecular cyclization of the resulting anilinomethylenemalonate intermediate.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The synthesis begins with a nucleophilic attack by the nitrogen atom of 2-chloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[5][7] DEEM is an excellent substrate for this reaction, acting as a versatile Michael addition acceptor.[8]

-

Elimination: This is followed by the elimination of an ethanol molecule, forming the key intermediate, diethyl (2-chloroanilino)methylenemalonate.[3][7] This initial condensation step can often be performed at moderate temperatures.[8][9]

-

Electrocyclization: The critical step is the high-temperature thermal cyclization. The intermediate undergoes a 6-electron electrocyclic reaction, where the aniline ring attacks one of the ester carbonyl carbons. This intramolecular reaction is typically the rate-limiting step and requires significant thermal energy.[5][7]

-

Aromatization: A second molecule of ethanol is eliminated, leading to the formation of the stable, aromatic 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with its 4-oxo (quinolone) form.[5][7]

Gould-Jacobs Reaction Mechanism

Caption: Mechanism of the Gould-Jacobs reaction for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is a synthesized representation of typical procedures found in the literature.[3][4][10]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |

| 2-Chloroaniline | 127.57 | 10.0 | 1.28 g | Amber liquid, turns dark on exposure to air.[11] |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.22 | 11.0 | 2.38 g | Commercially available liquid.[12] |

| Dowtherm A (or Diphenyl ether) | ~166 (mixture) | - | 20 mL | High-boiling, inert solvent.[13] |

Step 1: Condensation to form Diethyl (2-chloroanilino)methylenemalonate

-

Combine 2-chloroaniline (10.0 mmol) and diethyl ethoxymethylenemalonate (11.0 mmol) in a round-bottom flask.

-

Heat the mixture with stirring at 100-120 °C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]

-

Rationale: This step drives the initial condensation and elimination of ethanol. Running the reaction neat (without solvent) is often effective.[10] Some procedures may use ethanol as a solvent.[8]

-

Allow the mixture to cool. The intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add a high-boiling solvent, such as Dowtherm A or diphenyl ether (~20 mL), to the crude intermediate from Step 1.[13]

-

Rationale: These solvents provide a medium that can reach the high temperatures required for cyclization (~250 °C) while remaining inert. Precise temperature control is crucial for maximizing yield and minimizing degradation.[3][13]

-

Heat the reaction mixture to 240-260 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.[9][13]

-

Monitor the progress of the cyclization by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will typically precipitate from the cold solvent.[13]

-

Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent like hexane or ice-cold acetonitrile to remove residual high-boiling solvent.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Subsequent Chlorination to Yield the Final Product

The 4-hydroxy group of the quinoline is a vinylogous carboxylic acid and can be readily converted to a chloride, which is a versatile handle for nucleophilic substitution reactions.[4]

Experimental Protocol: Synthesis of Ethyl 8-chloro-4-chloroquinoline-3-carboxylate

-

Suspend the dried Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (5.0 mmol) in an excess of phosphorus oxychloride (POCl₃, ~10 mL).

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be performed in a fume hood with appropriate safety precautions as POCl₃ is corrosive and reacts violently with water.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.

-

The resulting solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried to yield Ethyl 8-chloro-4-chloroquinoline-3-carboxylate.

Note: For the final target, Ethyl 8-chloroquinoline-3-carboxylate, a subsequent dehalogenation step at the 4-position would be required, typically via catalytic hydrogenation.

Overall Synthesis Workflow

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ablelab.eu [ablelab.eu]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 8. mdpi.com [mdpi.com]

- 9. CGS-9896-药物合成数据库 [drugfuture.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 8-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Nucleus and the Gould-Jacobs Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antibiotics and antimalarial agents. The Gould-Jacobs reaction, a robust and versatile synthetic method, provides a reliable pathway to 4-hydroxyquinoline derivatives, which are key intermediates in the synthesis of these valuable compounds.[1][2] This reaction proceeds through two primary stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonate intermediate.[3][4]

This in-depth technical guide provides a comprehensive exploration of the Gould-Jacobs reaction, with a specific focus on the synthesis of Ethyl 8-chloroquinoline-3-carboxylate. This particular derivative is of significant interest in drug discovery due to the strategic placement of the chloro and carboxylate functional groups, which allow for further molecular elaboration. We will delve into the mechanistic intricacies of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of the synthesis.

Mechanistic Insights: A Step-by-Step Elucidation of the Gould-Jacobs Reaction

The synthesis of Ethyl 8-chloroquinoline-3-carboxylate via the Gould-Jacobs reaction is a two-step process, each with its own distinct mechanistic considerations.

Step 1: Formation of Diethyl (2-chloroanilino)methylenemalonate

The reaction is initiated by the nucleophilic attack of the amino group of 2-chloroaniline on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEMM).[4] This is followed by the elimination of ethanol to yield the intermediate, diethyl (2-chloroanilino)methylenemalonate. This condensation step is typically carried out at elevated temperatures, often in the range of 100-130°C, and can be monitored by the evolution of ethanol.[4]

Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

The second stage of the reaction is a high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[2] This step requires significant thermal energy, typically in the range of 250°C, to overcome the activation barrier for the 6-electron cyclization process.[1][3] The reaction is usually performed in a high-boiling inert solvent, such as diphenyl ether or a eutectic mixture of diphenyl ether and biphenyl, commercially known as Dowtherm A.[5]

The regioselectivity of this cyclization is a critical aspect of the synthesis. In the case of 2-chloroaniline, the cyclization occurs preferentially at the C6 position of the aniline ring, leading to the formation of the 8-chloroquinoline isomer. This is primarily governed by steric hindrance; the bulky chloro group at the C2 position directs the cyclization to the less sterically hindered ortho position.

The resulting product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable keto form, Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]

Below is a diagram illustrating the reaction mechanism:

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of Ethyl 8-chloroquinoline-3-carboxylate.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol outlines a reliable procedure for the synthesis of Ethyl 8-chloroquinoline-3-carboxylate, synthesized from readily available starting materials.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| 2-Chloroaniline | 127.57 | 12.76 g (0.1 mol) | Use high purity grade. |

| Diethyl ethoxymethylenemalonate | 216.23 | 21.62 g (0.1 mol) | Ensure it is fresh and free from hydrolysis. |

| Dowtherm A | - | 150 mL | High-boiling solvent. |

| Hexane or Petroleum Ether | - | 300 mL | For precipitation and washing. |

Step-by-Step Procedure

Part 1: Condensation of 2-Chloroaniline and Diethyl Ethoxymethylenemalonate

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-chloroaniline (12.76 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

-

Heat the mixture with stirring in an oil bath at 120-130°C for 2 hours. The evolution of ethanol indicates the progress of the reaction.

-

After 2 hours, the reaction mixture should become a viscous oil, which is the crude diethyl (2-chloroanilino)methylenemalonate intermediate. Allow the mixture to cool slightly before proceeding to the next step.

Part 2: Thermal Cyclization

-

To the flask containing the crude intermediate, add 150 mL of Dowtherm A.

-

Equip the flask with a mechanical stirrer, a high-temperature thermometer, a condenser, and an inert gas (e.g., Nitrogen or Argon) inlet to prevent oxidation at high temperatures.

-

Begin stirring and gently heat the mixture to dissolve the intermediate.

-

Once the solid has dissolved, rapidly heat the solution to 250°C.

-

Maintain the temperature at 250°C for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

-

After the reaction is complete, turn off the heat and allow the reaction mixture to cool to below 100°C.

-

While the solution is still warm, carefully and slowly add 150 mL of hexane or petroleum ether with vigorous stirring. This will cause the product to precipitate.

-

Continue stirring and allow the mixture to cool completely to room temperature to maximize the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with fresh hexane or petroleum ether (2 x 75 mL) to remove the high-boiling Dowtherm A solvent.

-

Dry the resulting solid, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, in a vacuum oven.

Process Optimization and Modern Approaches

While the traditional thermal cyclization in a high-boiling solvent is effective, modern techniques can offer significant advantages in terms of reaction time and yield. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Gould-Jacobs reaction.[1] Heating the reaction mixture of the aniline and diethyl ethoxymethylenemalonate in a sealed microwave vial to temperatures around 250-300°C can dramatically reduce the reaction time from hours to minutes and often leads to improved yields and cleaner product formation.[1]

Data Summary

| Parameter | Value |

| Product Name | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate |

| CAS Number | 73987-37-8 |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Typical Yield | 70-85% |

| Melting Point | >250 °C (decomposes) |

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool in the arsenal of the synthetic organic chemist for the construction of the quinoline nucleus. The synthesis of Ethyl 8-chloroquinoline-3-carboxylate, as detailed in this guide, exemplifies the utility of this reaction in preparing functionalized heterocyclic compounds of significant interest to the pharmaceutical industry. By understanding the underlying mechanism, carefully controlling the reaction parameters, and employing appropriate work-up and purification techniques, researchers can reliably and efficiently access this valuable synthetic intermediate. The exploration of modern methodologies, such as microwave-assisted synthesis, further enhances the efficiency and applicability of this classic named reaction.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

IWA Publishing. Dowtherm A. [Link]

-

Al-Tel, T. H. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules2013 , 18, 3084-3096. [Link]

- Wernik, M., et al. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. The Journal of Organic Chemistry2020, 85(23), 15096-15107.

-

ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

-

Reddit. How to set up efficient Dowtherm A reflux under N2 to achieve thermal decomposition of Meldrum's Acid derivative? [Link]

-

Dow. DOWTHERM™ A - Heat Transfer Fluid. [Link]

-

Famico Trading Limited. for dowtherm - heat transfer fluids. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

- Google Patents.

-

PubChem. 2-Amino-3-chlorobenzoic acid. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

- Google Patents.

- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Zaman, A. U., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015, 27(8), 2823-2826.

-

Khan, M. A., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate2015 . [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for Ethyl 8-chloroquinoline-3-carboxylate Synthesis

This guide provides a comprehensive examination of the requisite starting materials and the core synthetic strategy for preparing Ethyl 8-chloroquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of materials and reaction conditions, ensuring a robust and reproducible synthesis.

The Core Synthesis Strategy: The Gould-Jacobs Reaction

The most reliable and well-established method for constructing the quinoline core of the target molecule is the Gould-Jacobs reaction.[1][2] This powerful annulation strategy involves two primary stages: the initial condensation of a substituted aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the fused heterocyclic ring system.[2]

For the synthesis of Ethyl 8-chloroquinoline-3-carboxylate, this pathway is adapted by selecting a specifically substituted aniline to introduce the desired chlorine atom at the 8-position of the quinoline ring. The direct product of this cyclization is technically Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate , which exists in tautomeric equilibrium with its 4-oxo form.[2][3] This 4-hydroxy derivative is often the final intermediate of interest or can be further functionalized if required.

Overall Synthetic Workflow

The process begins with two key starting materials, 2-Chloroaniline and Diethyl ethoxymethylenemalonate (EMME), and proceeds through a stable intermediate to the final cyclized product.

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-chlorophenylamino)methylene)malonate

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Reaction: Heat the neat mixture in an oil bath at 110-120 °C for 1-2 hours. [4][5]The reaction progress can be monitored by observing the evolution of ethanol, which can be distilled off. Alternatively, the reaction can be performed in refluxing ethanol. [5]3. Work-up: After cooling to room temperature, the intermediate often solidifies. If it remains an oil, it can be used directly in the next step without further purification, as the high temperature of the subsequent step will remove any volatile impurities.

Step 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

-

Setup: In a separate three-neck flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser, pre-heat a suitable volume of diphenyl ether or Dowtherm A to 250 °C.

-

Reaction: Add the crude intermediate from Step 1 to the hot solvent in portions, ensuring the temperature does not drop significantly. The addition will cause vigorous evolution of ethanol. Heat the resulting solution at 250 °C for 30-60 minutes. [4]3. Work-up and Purification:

-

Allow the reaction mixture to cool to below 100 °C.

-

Carefully add a non-polar solvent such as hexane or petroleum ether to the cooled mixture. This will cause the product to precipitate. [4] * Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate as a solid.

-

This protocol provides a self-validating system; successful formation of the solid intermediate in Step 1 is a strong indicator for the subsequent cyclization, and the precipitation of the final product upon addition of a non-polar solvent confirms the ring closure.

References

-

M. S. Mohamed, M. A. M. Abdel-Hamed, S. A. M. El-Hawash, Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates, Molecules, 2013.

-

CGS-9896 Drug Synthesis Database, Yaozh.com.

-

S. M. Prajapati, K. D. Patel, H. R. Vekariya, S. D. Panchal, H. D. Patel, Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review, RSC Advances, 2020.

-

D. C. G. A. Pinto, A. M. S. Silva, Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent, Molecules, 2016.

-

V. V. Kouznetsov, L. Y. V. M. Mendez, C. M. M. Gomez, Recent advances in the synthesis of quinolines: a review, RSC Advances, 2014.

-

Methods for the synthesis of quinoline-3-carboxamides, ResearchGate.

-

New method for synthesizing substituted 3-quinoline carboxylic acid and analogue, Google Patents, CN101781247B.

-

Synthesis of quinoline-3-carboxylate derivative 21-R, ResearchGate.

-

Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal, ResearchGate.

-

Gould–Jacobs reaction, Wikipedia.

-

Process for the preparation of a quinoline carboxylic acid, European Patent Office, EP 0351889 A1.

-

8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis, ChemicalBook.

-

Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate, Google Patents, CN101985427B.

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation, Biotage.

-

A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis, BenchChem.

-

Ethyl ethoxymethylenemalonate, Organic Syntheses.

-

Diethyl methylenemalonate, Organic Syntheses.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Chemical properties of Ethyl 8-chloroquinoline-3-carboxylate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 8-chloroquinoline-3-carboxylate and its Analogs

Abstract: The 8-chloroquinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the development of a wide array of therapeutic agents. Its unique electronic and steric properties, conferred by the chloro and carboxylate functionalities, allow for extensive derivatization and fine-tuning of biological activity. This technical guide provides a comprehensive analysis of the chemical properties, synthetic routes, spectroscopic profile, and reactivity of Ethyl 8-chloroquinoline-3-carboxylate. Recognizing the sparse direct experimental data for this specific molecule, this guide establishes a predictive profile based on foundational chemical principles and data from close analogs. Furthermore, for practical and comparative purposes, this document provides a detailed examination of the well-documented and commercially available analog, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, highlighting its distinct synthesis and reactivity. This dual approach offers researchers and drug development professionals both a theoretical framework for the target compound and a practical guide to a key synthetic precursor.

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The introduction of a chlorine atom at the 8-position and an ethyl carboxylate at the 3-position creates a molecule with distinct regions for chemical modification. The electron-withdrawing nature of both the chlorine atom and the ester group influences the reactivity of the quinoline ring, while the ester itself provides a convenient handle for hydrolysis, amidation, or reduction. This guide will systematically dissect these features to provide a working knowledgebase for laboratory applications.

Physicochemical and Spectroscopic Profile: Ethyl 8-chloroquinoline-3-carboxylate (Predicted)

Direct experimental data for Ethyl 8-chloroquinoline-3-carboxylate is not widely published. However, a reliable profile can be predicted based on the analysis of its constituent parts and data from similar structures, such as 8-chloroquinoline and various quinoline-3-carboxylates.[1][2]

Physicochemical Properties (Predicted)

The fundamental properties of the target molecule are summarized below. These values are calculated or estimated and should be used as a guideline for experimental work.

| Property | Value | Basis |

| Molecular Formula | C₁₂H₁₀ClNO₂ | - |

| Molecular Weight | 235.67 g/mol | - |

| Appearance | Predicted: Off-white to pale yellow solid | Analogy to similar quinoline esters |

| Predicted LogP | ~3.5 - 4.0 | Computational Estimation |

| Solubility | Predicted: Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Alcohols; Insoluble in water | General solubility of organic esters |

Spectroscopic Profile (Predicted)

The following tables outline the expected spectroscopic signatures for Ethyl 8-chloroquinoline-3-carboxylate.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~9.25 | s | - | H-2 | Deshielded proton adjacent to ring nitrogen and C=O group. |

| ~8.80 | d | ~1.5 | H-4 | Deshielded proton adjacent to ring nitrogen. |

| ~8.10 | dd | ~8.4, 1.5 | H-5 | Ortho-coupled to H-6, meta-coupled to H-7. |

| ~7.85 | dd | ~8.0, 1.5 | H-7 | Ortho-coupled to H-6, influenced by C-8 chlorine. |

| ~7.50 | t | ~8.2 | H-6 | Coupled to both H-5 and H-7. |

| ~4.45 | q | ~7.1 | -OCH₂ CH₃ | Standard ethyl ester quartet. |

| ~1.42 | t | ~7.1 | -OCH₂CH₃ | Standard ethyl ester triplet. |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Signature | Functional Group Assignment |

|---|---|---|

| IR (ATR, cm⁻¹) | ~1725 (strong) | C=O Stretch (Ester) |

| ~1600, ~1570, ~1480 | C=N / C=C Stretch (Aromatic Rings) | |

| ~1250 (strong) | C-O Stretch (Ester) | |

| ~780 (strong) | C-Cl Stretch | |

| MS (EI) | m/z 235/237 | [M]⁺ Molecular ion peak (showing ~3:1 isotope pattern for Cl) |

| m/z 190/192 | [M - OEt]⁺ Loss of ethoxy radical |

| | m/z 162/164 | [M - CO₂Et]⁺ Loss of ethyl carboxylate radical |

Synthesis and Reactivity of Ethyl 8-chloroquinoline-3-carboxylate

Proposed Synthetic Route

Unlike the 4-hydroxy analog, Ethyl 8-chloroquinoline-3-carboxylate cannot be efficiently prepared via the Gould-Jacobs reaction. A more appropriate approach involves building the quinoline core using a method like the Combes synthesis or the Doebner-von Miller reaction , followed by functional group manipulation. A plausible modern approach would involve a metal-catalyzed coupling reaction. However, a robust classical route is outlined below.

Protocol 1: Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a direct method for quinoline synthesis.

-

Starting Material Preparation: Obtain or synthesize 2-amino-3-chlorobenzaldehyde.

-

Condensation: In a round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the target compound.

Causality Note: The Friedländer reaction is chosen for its directness in forming the substituted pyridine ring onto the existing aniline-derived benzene ring. The base catalyst is essential for deprotonating the α-methylene group of ethyl acetoacetate, initiating the condensation cascade.

Caption: Proposed Friedländer synthesis workflow.

Key Chemical Reactivity

The molecule possesses three primary sites for further chemical modification, making it a valuable synthetic intermediate.

-

The Ethyl Ester (Position 3): This is the most accessible functional group.

-

Hydrolysis: Can be easily hydrolyzed under basic conditions (e.g., NaOH or KOH in EtOH/H₂O) to yield 8-chloroquinoline-3-carboxylic acid. This acid is a crucial intermediate for forming amides via peptide coupling reagents (EDC, HATU).

-

Amidation: Can react directly with amines, often at elevated temperatures, to form the corresponding amides.

-

-

The Quinoline Nitrogen (Position 1): The nitrogen atom is basic and nucleophilic.

-

Salt Formation: Reacts with strong acids to form quaternary ammonium salts.

-

N-Oxidation: Can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which can alter the electronic properties and reactivity of the quinoline ring system.

-

-

The C-Cl Bond (Position 8): The chlorine atom is a site for substitution, though it is generally unreactive toward standard nucleophilic aromatic substitution (SNAAr) due to the electron-rich nature of the benzene portion of the ring.

-

Metal-Catalyzed Cross-Coupling: This site is ideal for modern cross-coupling reactions. Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to form C-C, C-N, and C-O bonds, respectively, enabling the introduction of a vast array of functional groups.

-

Caption: Key reactive sites on the scaffold.

The Analog: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

For researchers in the field, it is critical to be aware of the widely available 4-hydroxy analog (CAS 73987-37-8), which is often the direct product of the most common quinoline synthesis.[3][4]

Physicochemical Properties (Experimental)

| Property | Value | Source |

| CAS Number | 73987-37-8 | [3][4] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [3] |

| Molecular Weight | 251.67 g/mol | [4] |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 253-254 °C | Supplier Data |

Established Synthesis: The Gould-Jacobs Reaction

This analog is classically synthesized via the Gould-Jacobs reaction, a powerful method for creating the 4-hydroxyquinoline core.[5]

Protocol 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

-

Condensation: 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) are heated together, typically at 100-140 °C, for 1-2 hours. This step forms the intermediate diethyl 2-((2-chlorophenylamino)methylene)malonate with the elimination of ethanol.

-

Cyclization: The intermediate is added to a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and heated to ~250 °C. This high temperature induces a thermal cyclization onto the ortho position of the aniline ring.

-

Isolation: The reaction mixture is cooled, and the product typically precipitates. It can be collected by filtration and washed with a solvent like hexane or ether to remove the high-boiling solvent.

-

Purification: The crude solid is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[3]

Causality Note: The Gould-Jacobs reaction proceeds in two distinct thermal stages. The initial condensation is a standard nucleophilic substitution on the enol ether. The second, high-temperature cyclization is an intramolecular electrophilic aromatic substitution, which is why a high-boiling, inert solvent is absolutely critical for the reaction's success. The reaction inherently produces the 4-hydroxy (or 4-oxo tautomer) product.

Caption: Gould-Jacobs synthesis workflow.

Unique Reactivity of the 4-Hydroxy Analog

The presence of the 4-hydroxy group introduces critical new reactivity:

-

Keto-Enol Tautomerism: It exists in equilibrium with its 4-oxo tautomer, which is often the dominant form. This affects its aromaticity and reaction profile.

-

Conversion to 4-Chloro: The hydroxyl group can be readily converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a gateway to producing 4,8-dichloroquinoline derivatives, which are precursors to many important compounds, including analogues of chloroquine.

Applications in Medicinal Chemistry

The 8-chloroquinoline-3-carboxylate framework is a validated starting point for potent bioactive molecules. The chlorine at C-8 can serve as a metabolic blocker or a key binding interaction point, while derivatization at the C-3 and C-4 positions allows for the exploration of structure-activity relationships (SAR).[6][7]

-

Kinase Inhibitors: The quinoline scaffold can function as an ATP-competitive hinge-binding motif in various protein kinases, which are key targets in oncology.[8]

-

Antimicrobial Agents: Quinolone and quinoline compounds are famous for their antibacterial properties (e.g., fluoroquinolones). The 8-chloro substitution can be part of novel structures targeting multidrug-resistant bacteria.[5]

-

Antiparasitic Drugs: The 4-aminoquinoline scaffold, readily accessible from the 4-hydroxy/4-chloro intermediates described here, is the basis for world-renowned antimalarial drugs like chloroquine.

Safety and Handling

As with all chlorinated aromatic heterocyclic compounds, Ethyl 8-chloroquinoline-3-carboxylate and its analogs should be handled with care in a well-ventilated chemical fume hood.

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 8-chloroquinoline-3-carboxylate represents a highly valuable, albeit under-documented, building block for chemical synthesis and drug discovery. This guide has established its probable chemical and physical properties through predictive analysis while also providing a detailed, experimentally-grounded profile of its crucial synthetic precursor, the 4-hydroxy analog. By understanding the distinct synthetic pathways and reactivity profiles of both compounds, researchers are well-equipped to leverage the 8-chloroquinoline-3-carboxylate scaffold to its full potential in developing next-generation therapeutics.

References

-

ACS Publications. Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β. Available at: [Link]

-

SV ChemBioTech. Quinolines. Available at: [Link]

-

IOSR Journals. Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

ResearchGate. The 1 H NMR-spectrum of (8b). Available at: [Link]

-

ResearchGate. One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8). Available at: [Link]

-

NIH National Library of Medicine. Ethyl 3,7-dichloroquinoline-8-carboxylate. Available at: [Link]

-

NIH National Library of Medicine. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available at: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

NIH National Library of Medicine. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

NIH National Library of Medicine. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate , 97% , 73987-37-8 - CookeChem [cookechem.com]

- 5. scispace.com [scispace.com]

- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemshuttle.com [chemshuttle.com]

Foreword: The Quinoline Carboxylate Scaffold - A Privileged Framework in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinoline Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a multitude of natural alkaloids (e.g., quinine) and synthetic drugs with a wide array of therapeutic applications underscores its profound pharmacological importance.[2][3] When functionalized with a carboxylate group (-COOH or its ester/amide derivatives), the resulting quinoline carboxylate scaffold gains new physicochemical properties and interaction capabilities, unlocking a vast and diverse landscape of biological activities. These derivatives have been extensively explored and continue to emerge as promising candidates for anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7]

This technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline carboxylate derivatives. Moving beyond a simple catalog of findings, this document delves into the underlying mechanisms of action, presents comparative quantitative data, and offers detailed, field-proven experimental protocols for evaluating these activities. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate and innovate within this fertile area of therapeutic discovery.

Anticancer Activity: Targeting Malignant Proliferation

Quinoline carboxylate derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms that interfere with cancer cell growth, proliferation, and survival.[2][8]

Mechanisms of Antineoplastic Action

The anticancer effects of these compounds are often multifactorial, but several key mechanisms have been identified:

-

Enzyme Inhibition: A primary mode of action is the inhibition of critical enzymes involved in cell division and DNA maintenance. This includes topoisomerases, which manage DNA topology during replication, and various protein kinases that regulate cell signaling pathways controlling growth and survival.[1][2][9][10]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be initiated through intrinsic pathways involving mitochondrial dysfunction or extrinsic pathways.[4][11]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from completing the division process and thereby inhibiting tumor growth.[2][8]

Quantitative Analysis of Antiproliferative Efficacy

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. The following table summarizes the IC₅₀ values for representative quinoline carboxylate derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-3-carboxylate | Compound 4m (specific structure in source) | K562 | 0.28 | [4] |

| Quinoline-3-carboxylate | Compound 4n (specific structure in source) | MCF-7 | 0.33 | [4] |

| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative | MCF-7 | 82.9% growth reduction | [11] |

| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | MCF-7 | Significant growth inhibition | [5] |

| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | HeLa | Significant cytotoxicity | [5] |

Note: Direct IC₅₀ values are not always reported; some studies report percentage inhibition at a given concentration. The data highlights the potent, often sub-micromolar, activity of these derivatives.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a foundational, colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer drugs.[12][13]

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylate test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability and Proliferation Assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is famously associated with antimicrobial drugs (e.g., fluoroquinolones). Quinoline carboxylate derivatives continue this legacy, showing promise as novel antibacterial and antifungal agents.[6][14]

Mechanisms of Antimicrobial Action

While the exact mechanisms can vary, these derivatives often disrupt essential bacterial processes, leading to either inhibition of growth (bacteriostatic) or cell death (bactericidal). This can involve interference with DNA synthesis, cell wall integrity, or key metabolic enzymes.

Quantitative Analysis of Antimicrobial Potency

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-carboxylic acid | Schiff base derivative E11 | S. aureus (Gram +) | High activity | [17] |

| Quinoline-2-carboxylic acid | Schiff base derivative E17 | S. aureus (Gram +) | High activity | [17] |

| Quinoline-2-carboxylic acid | Schiff base derivative E11 | E. coli (Gram -) | High activity (20-22 mm zone) | [17] |

| Quinoline-3-carboxylic acid | Various synthesized derivatives | Gram + / Gram - Bacteria | Variable activity | [6] |

Note: Activity is often compared to standard antibiotics like Amoxicillin. Some studies use the agar diffusion method, where potency is measured by the diameter of the inhibition zone.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[15][16][18]

Principle: A standardized suspension of bacteria is challenged with serial twofold dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the quinoline carboxylate derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial twofold dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a quality control measure.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.

Caption: Workflow for the Broth Microdilution MIC Determination Assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic or dysregulated inflammation is a hallmark of numerous diseases. Quinoline carboxylate derivatives are emerging as potent anti-inflammatory agents by targeting key signaling pathways that drive the inflammatory response.[19][20]

Mechanisms of Anti-inflammatory Action

The primary mechanism involves the modulation of inflammatory signaling cascades:

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quinoline derivatives have been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes like those for cytokines (e.g., TNF-α) and enzymes (e.g., iNOS, COX-2).[19][21]

-

COX Inhibition: Some derivatives may directly inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation.[20][22]

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | [5][21] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | [5][21] |

| Quinoline-2-carboxylic acid | General Anti-inflammatory potential | Various | Promising | [19] |

Note: Specific IC₅₀ values for the parent quinoline carboxylic acids are not always available, but studies consistently show that the scaffold possesses significant anti-inflammatory properties that can be optimized through derivatization.[19]

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator produced by the enzyme iNOS.[19][23]

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, which induces the expression of iNOS and subsequent production of NO. The accumulated nitrite (a stable breakdown product of NO) in the cell culture supernatant is measured colorimetrically using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the quinoline carboxylate test compounds for 1-2 hours before inflammatory stimulation.

-

LPS Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Leave some wells unstimulated as a negative control. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[24]

Antiviral Activity: A Frontier in Infectious Disease

Quinoline derivatives, most notably chloroquine and hydroxychloroquine, have long been investigated for antiviral properties.[25] Newer quinoline carboxylates are also being explored as potential broad-spectrum antiviral agents.[3][26]

Mechanisms of Antiviral Action

The mechanisms are diverse and can be virus-specific:

-

Inhibition of Viral Entry: Some compounds can interfere with the early stages of the viral life cycle, such as attachment to host cells or entry via endosomes, often by altering endosomal pH.[25]

-

Inhibition of Viral Replication: Derivatives can target key viral enzymes essential for replication, such as viral proteases or polymerases. For example, some quinoline-3-carboxylate derivatives have shown binding affinity to the primary viral protease (NSP5) of SARS-CoV-2.[26]

Quantitative Analysis of Antiviral Efficacy

Antiviral activity is measured by the half-maximal effective concentration (EC₅₀), the concentration that reduces viral activity (e.g., plaque formation or viral RNA synthesis) by 50%. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀ (antiviral efficacy), is a critical measure of the therapeutic window.

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Quinoline Analogues | Coronaviruses (various) | HEL | 0.12 - 12 | [25] |

| Quinoline-3-carboxylates | SARS-CoV-2 | Vero | Active | [26] |

| Quinoline-4-carboxylic acids | Orthopoxviruses | Vero, MK-2 | Active | [7] |

Experimental Protocol: Plaque Reduction Assay

This is a classic and highly quantitative assay for measuring the inhibition of viral replication.[27][28]

Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the number of "plaques" (localized areas of cell death caused by viral replication) will be reduced.

Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the quinoline carboxylate test compound. In separate tubes, mix the virus (at a concentration calculated to produce 50-100 plaques per well) with each compound dilution. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing agarose or methylcellulose). This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of discrete plaques. The overlay medium should also contain the corresponding concentration of the test compound.

-

Incubation: Incubate the plates for several days (time is virus-dependent) until visible plaques form in the virus control (no compound) wells.

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet, which stains living cells but not the dead cells within a plaque.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The quinoline carboxylate scaffold is a remarkably versatile and pharmacologically "privileged" structure. The extensive body of research highlighted in this guide demonstrates its potent and multifaceted biological activities across oncology, microbiology, immunology, and virology. The presence of the carboxylate group provides a critical handle for molecular interactions and for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The evidence strongly supports the continued exploration of these derivatives in drug discovery. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoline core and the carboxylate moiety to optimize activity against specific targets and enhance selectivity.

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead candidates to ensure their suitability for in vivo development.

-

Combination Therapies: Investigating the synergistic potential of quinoline carboxylate derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

By leveraging the foundational knowledge and practical methodologies presented herein, the scientific community can continue to unlock the full therapeutic potential of this exceptional class of compounds.

References

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). PubMed.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (n.d.).

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.). PubMed.

- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide - Benchchem. (n.d.). BenchChem.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (n.d.). PubMed.

- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Apec.org.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

- In vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isol

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). PubMed.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. (2021).

- Antiviral Testing Services: Screen for Antiviral Activity - IBT Bioservices. (n.d.). IBT Bioservices.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A.

- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2018).

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (n.d.). PubMed.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (n.d.). PubMed.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (n.d.).

- Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.).

- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.

- In Vitro Antiviral Testing | IAR | USU. (n.d.).

- Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Virology Research Services.

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. | Semantic Scholar. (n.d.). Semantic Scholar.

- Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018).

- Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.).

- Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.). Slideshare.

- Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (2021).

- (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. (2015).

- Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2011).

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2019).

- antimicrobial activity of quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives - Semantic Scholar. (n.d.). Semantic Scholar.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2024). PubMed Central.

- Structure of quinoline-3-carboxylate (1a–o) derivatives - ResearchGate. (n.d.).

- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). PubMed Central.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Semantic Scholar [semanticscholar.org]

- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. researchgate.net [researchgate.net]

- 15. apec.org [apec.org]

- 16. mdpi.com [mdpi.com]

- 17. ajchem-a.com [ajchem-a.com]

- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. malariaworld.org [malariaworld.org]

- 26. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ibtbioservices.com [ibtbioservices.com]

- 28. criver.com [criver.com]

Unlocking the Therapeutic Promise of Ethyl 8-chloroquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with a diverse range of biological targets. This technical guide delves into the untapped therapeutic potential of a specific, yet under-explored derivative: Ethyl 8-chloroquinoline-3-carboxylate . While direct extensive research on this molecule is nascent, a comprehensive analysis of its structural components—the quinoline-3-carboxylate core and the 8-chloro substituent—provides a robust, evidence-based foundation for predicting its bioactivity. This document synthesizes data from closely related analogues to forecast its potential applications in oncology, infectious diseases, and inflammatory disorders. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on its journey from a promising chemical entity to a potential clinical candidate.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline, a fused heterocyclic system of benzene and pyridine, is a recurring motif in pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4] The electronic properties and planar nature of the quinoline ring allow it to intercalate into DNA, interact with enzyme active sites, and modulate various signaling pathways.[1][5]

Ethyl 8-chloroquinoline-3-carboxylate belongs to the quinoline-3-carboxylate class. The carboxylate group at the C-3 position is a critical feature, often essential for activity, particularly in inhibiting bacterial topoisomerases and the human enzyme dihydroorotate dehydrogenase.[6] The chloro-substituent at the C-8 position can significantly influence the molecule's lipophilicity, metabolic stability, and electronic distribution, thereby modulating its pharmacokinetic profile and target engagement. This guide will explore the synergistic potential of these structural features.

Synthetic Strategy: A Plausible Route to Ethyl 8-chloroquinoline-3-carboxylate

The synthesis of quinoline-3-carboxylates is well-established, with the Gould-Jacobs reaction being a primary method. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. For the synthesis of Ethyl 8-chloroquinoline-3-carboxylate, a plausible and efficient pathway can be extrapolated from established procedures for similar structures.[7][8]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines a two-step synthesis starting from 2-chloroaniline.

Step 1: Synthesis of Diethyl 2-(((2-chlorophenyl)amino)methylene)malonate

-

In a 250 mL round-bottom flask, combine 2-chloroaniline (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (11 mmol).

-

Heat the mixture at 100-110°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl 2-(((2-chlorophenyl)amino)methylene)malonate, often solidifies upon cooling and can be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.

Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

-

Place the intermediate from Step 1 into a high-boiling point solvent, such as diphenyl ether, in a flask equipped with a reflux condenser.

-

Heat the mixture to approximately 250°C for 30-60 minutes. This high temperature induces cyclization.[7]

-

Monitor the reaction by TLC. Upon completion, allow the mixture to cool.

-

The product, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the diphenyl ether.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane or petroleum ether to remove the solvent.

-

The resulting 4-hydroxyquinoline can be converted to the target 8-chloroquinoline derivative through standard chlorination procedures if the 4-hydroxy group is not desired, though many bioactive quinolines retain this feature.

Workflow for the Synthesis of Ethyl 8-chloroquinoline-3-carboxylate

Caption: A plausible two-step synthesis of the quinoline core.

Potential Therapeutic Application I: Oncology

The quinoline scaffold is a validated pharmacophore in oncology. Several quinoline derivatives act as anticancer agents by targeting key cellular processes like DNA replication, cell cycle progression, and signal transduction.[9][10]

Hypothesized Mechanism of Action: Antiproliferative Effects

Based on extensive research on quinoline-3-carboxylate analogues, the primary anticancer potential of Ethyl 8-chloroquinoline-3-carboxylate is likely to be its antiproliferative activity. Studies have shown that derivatives with this core structure can induce apoptosis in cancer cell lines.[2][11] The mechanism is often multifaceted, potentially involving:

-

Inhibition of Topoisomerases: Many quinoline compounds function as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] This leads to double-strand breaks and cell death.

-

Kinase Inhibition: Quinoline derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as Pim-1 kinase and Src kinase.[5]

-

Induction of Apoptosis: The antiproliferative effects of quinoline-3-carboxylates have been linked to the up-regulation of intrinsic apoptosis pathways.[2][11]

Potential Anticancer Signaling Pathways

Caption: Hypothesized anticancer mechanisms of action.

Comparative Antiproliferative Activity of Related Compounds

While specific data for Ethyl 8-chloroquinoline-3-carboxylate is not yet published, the following table summarizes the activity of structurally similar quinoline-3-carboxylate derivatives against common cancer cell lines, demonstrating the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-3-carboxylate derivative 4m | MCF-7 (Breast) | 0.33 | [11] |

| Quinoline-3-carboxylate derivative 4n | MCF-7 (Breast) | 0.33 | [11] |

| Quinoline-3-carboxylate derivative 4k | K562 (Leukemia) | 0.28 | [11] |

| Quinoline-3-carboxylate derivative 4m | K562 (Leukemia) | 0.28 | [11] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the in vitro cytotoxicity of a compound against adherent cancer cell lines.

-